molecular formula C18H12ClNO B7887429 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde

3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde

Cat. No.: B7887429
M. Wt: 293.7 g/mol
InChI Key: JTRDWIOIDMLMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde typically involves the reaction of 7-chloroquinaldine with isophthalaldehyde. The process can be optimized by using a molar excess of isophthalaldehyde and conditions that favor the precipitation of the product during the reaction . The reaction environment is carefully controlled to promote crystallization, followed by isolation through filtration .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar principles. The reaction is conducted under conditions that maximize yield and purity, often involving recycling of unreacted isophthalaldehyde to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and molecular pathways.

    Medicine: As a precursor in the synthesis of montelukast sodium, a leukotriene receptor antagonist used to treat asthma.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of montelukast sodium. Montelukast sodium functions by inhibiting the cysteinyl leukotriene receptor (CysLT1), which plays a key role in the inflammatory response associated with asthma. By blocking this receptor, montelukast sodium reduces bronchoconstriction and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Montelukast Sodium: The final product synthesized using 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde.

    7-Chloroquinaldine: A precursor in the synthesis of the compound.

    Isophthalaldehyde: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of montelukast sodium. Its ability to undergo various chemical reactions and its role in producing a medically significant compound highlight its importance in both research and industry .

Properties

IUPAC Name

3-[2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRDWIOIDMLMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923472
Record name 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115104-40-0, 120578-03-2
Record name 3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115104-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(7-Chloroquinolin-2-yl)ethenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of isophthalaldehyde (4.0 g) and 7-chloroquinaldine (5.39 g) in acetic anhydride was heated at 125° in an oil bath for 48 hours. The reaction was cooled to room temperature, diluted with ether (30 mL) and the resulting suspension was stirred vigorously. The solid title compound was collected by filtration and was used as such in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 15 liters of xylene preheated to 100° were added sequentially 7-chloroquinaldine (3 kg, 16.9 moles; see C. M. Leir, J. Org. Chem., 42, 911-913 (1977)), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles). The mixture was heated at reflux for about 8 to 9 hours and then cooled to room temperature. Hexane (16 liters) was added and the resultant precipitate was collected by filtration. Recrystallization from ethyl acetate yielded pure title compound (67%).
Quantity
15 L
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
3.4 kg
Type
reactant
Reaction Step Two
Quantity
4.69 L
Type
reactant
Reaction Step Two
Quantity
16 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Reactant of Route 4
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
Reactant of Route 6
3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.